PROTAC BRD9 Degrader-7 is a novel compound designed to selectively degrade the bromodomain-containing protein BRD9, which is implicated in various hematological tumors. This compound belongs to the class of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation. The development of PROTACs, including PROTAC BRD9 Degrader-7, represents a significant advancement in targeted protein degradation strategies, offering potential therapeutic benefits over traditional small-molecule inhibitors.
PROTAC BRD9 Degrader-7 was synthesized as part of ongoing research into effective degraders for BRD9 and its homolog BRD7, leveraging insights from structure-activity relationships and the crystal structure of BRD9. The compound integrates a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, facilitating targeted degradation through the proteasome pathway .
The synthesis of PROTAC BRD9 Degrader-7 involves several key steps:
The molecular formula of PROTAC BRD9 Degrader-7 is , with a molecular weight of 649.69 g/mol . The structure features:
The structural integrity and functionality are verified through crystallography and computational modeling techniques.
The chemical reactions involved in the synthesis of PROTAC BRD9 Degrader-7 include:
The mechanism of action for PROTAC BRD9 Degrader-7 involves:
This mechanism allows for prolonged pharmacodynamic effects even after the initial compound has been cleared from circulation.
The physical properties of PROTAC BRD9 Degrader-7 include:
Chemical properties include:
PROTAC BRD9 Degrader-7 has several promising applications in scientific research:
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex, which governs gene expression by dynamically repositioning nucleosomes. Unlike canonical BAF complexes, ncBAF uniquely incorporates BRD9 and GLTSCR1 while excluding BAF250 subunits. BRD9 recognizes acetylated lysine residues on histones via its bromodomain, facilitating the complex’s recruitment to acetylated promoter and enhancer regions [3] [7]. This targeted recruitment enables ATP-dependent chromatin remodeling, directly influencing transcriptional activation or repression. For example, in osteoclastogenesis, BRD9 mediates the assembly of transcription factors (e.g., FOXP1) and histone modifiers (e.g., P300) at the Stat1 promoter, activating interferon-beta (IFN-β) signaling and downstream anti-osteoclastogenic genes [3] [6]. Similarly, BRD9 sustains MYC expression in acute myeloid leukemia (AML) by stabilizing enhancer-promoter interactions, underscoring its role as an epigenetic "reader" that bridges chromatin dynamics with transcriptional output [4] [10].
BRD9 is dysregulated across diverse cancers, functioning as either an oncogenic driver or context-dependent tumor suppressor. In hematologic malignancies like AML, BRD9 maintains leukemia cell survival by regulating the SOCS3-STAT5 pathway and supporting enhancer-mediated oncogene expression [4] [10]. Spliceosome mutations (e.g., SF3B1K700E) in chronic lymphocytic leukemia (CLL) induce aberrant BRD9 splicing, producing isoforms with altered interactions within the ncBAF complex and promoting chromatin accessibility at pro-survival loci [10]. Solid tumors also exhibit BRD9 dependency:
Table 1: BRD9 Dysregulation in Select Cancers
Cancer Type | Molecular Consequence | Pathogenic Outcome | |
---|---|---|---|
AML/CLL | Enhanced STAT5/MYC signaling; aberrant splicing | Cell survival; therapy resistance | |
Hepatocellular Carcinoma | TUFT1/AKT activation; EMT gene induction | Metastasis; reduced patient survival | |
Uterine Leiomyosarcoma | H3K27ac accumulation; miRNA dysregulation | Proliferation; apoptosis evasion | |
Osteolytic Bone Diseases | Impaired IFN-β/STAT1 feedback | Accelerated osteoclastogenesis; bone loss | [3] [6] |
Conventional BRD9 inhibitors (e.g., I-BRD9, BI-9564, TP-472) occupy the acetyl-lysine binding pocket, reversibly blocking BRD9-histone interactions. However, they face significant constraints:
These limitations underscore the rationale for proteolysis-targeting chimera (PROTAC) degraders. Unlike inhibitors, PROTACs catalytically degrade BRD9 via the ubiquitin-proteasome system, abolishing all scaffold-dependent functions and ncBAF integrity. This approach offers advantages:
Table 2: Comparison of BRD9-Targeted Agents
Agent Type | Example Compounds | Key Limitations | Advantages of Degraders | |
---|---|---|---|---|
Dual BRD7/9 Inhibitors | BI-7273, LP99 | Off-target BRD7 inhibition; transient effects | Complete BRD9 elimination; catalytic activity | |
Selective Inhibitors | I-BRD9, TP-472 | Incomplete pathway suppression; compensatory pathways | ncBAF complex disruption; durable response | |
PROTAC Degraders | dBRD9, VZ-185 | Pharmacokinetic challenges (some agents) | Orally bioavailable options (e.g., Degrader-7) | [1] [4] [8] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8